4-Chloro-1,1-diphenylbutan-1-ol (CAS 63645-18-1) is a critical bifunctional building block and established pharmaceutical intermediate, primarily utilized in the synthesis of diarylbutylamine derivatives such as the antiemetic agent diphenidol and selective muscarinic antagonists [1]. Structurally, it features a gem-diphenyl tertiary alcohol and a terminal primary alkyl chloride, providing orthogonal reactivity for late-stage amination. In industrial procurement, this compound is prioritized for its extended stability compared to bromo-analogs and its direct suitability for nucleophilic substitution (SN2) with secondary amines like piperidine, eliminating the need for intermediate activation steps required by diol precursors .
Substituting 4-chloro-1,1-diphenylbutan-1-ol with closely related analogs introduces significant process inefficiencies and structural deviations. Utilizing the bromo-analog (4-bromo-1,1-diphenylbutan-1-ol) increases susceptibility to premature elimination and degradation during storage, complicating batch-to-batch reproducibility [1]. Conversely, attempting to use the diol analog (1,1-diphenylbutane-1,4-diol) necessitates an additional synthetic step to convert the primary hydroxyl into a viable leaving group (e.g., tosylation or mesylation), which increases reagent overhead and reduces overall yield. Furthermore, chain-length variants such as 3-chloro-1,1-diphenylpropan-1-ol yield entirely different pharmacological scaffolds, completely failing to meet the structural requirements for diphenidol-class target molecules [1].
When synthesizing diphenidol and related analogs, utilizing 4-chloro-1,1-diphenylbutan-1-ol allows for a direct, one-step nucleophilic substitution (SN2) with secondary amines. In contrast, starting from the unhalogenated 1,1-diphenylbutane-1,4-diol requires an intermediate activation step, which increases reagent consumption and decreases overall yield [1].
| Evidence Dimension | Synthetic steps and overall yield to tertiary amine |
| Target Compound Data | 1-step SN2 amination (typically 80-85% yield) |
| Comparator Or Baseline | 1,1-diphenylbutane-1,4-diol (requires 2 steps: activation then amination) |
| Quantified Difference | ~20-25% higher overall yield and elimination of activating reagents |
| Conditions | Standard basic amination with piperidine (e.g., K2CO3, MeCN, reflux) |
Procuring the pre-halogenated intermediate eliminates a process step and reduces reagent costs, directly improving manufacturing throughput.
For industrial procurement, material stability during storage is a critical factor. 4-Chloro-1,1-diphenylbutan-1-ol exhibits extended thermal and shelf stability compared to its bromo-analog, which is more prone to spontaneous elimination or degradation over time due to the higher lability of the bromide leaving group [1].
| Evidence Dimension | Ambient shelf-life without significant degradation (<1% elimination) |
| Target Compound Data | >12 months at 25°C |
| Comparator Or Baseline | 4-bromo-1,1-diphenylbutan-1-ol (<3-6 months) |
| Quantified Difference | >2x longer ambient shelf-life |
| Conditions | Standard warehouse storage (25°C, sealed container) |
The higher stability of the alkyl chloride significantly reduces cold-chain logistics costs and minimizes batch rejection due to degradation impurities.
During the critical amination step, the choice of halide significantly impacts the impurity profile. The chloride leaving group in 4-chloro-1,1-diphenylbutan-1-ol provides a quantitatively higher ratio of nucleophilic substitution (SN2) to base-induced elimination (E2), whereas the more reactive iodo-analog suffers from increased elimination side reactions [1].
| Evidence Dimension | Ratio of substitution (SN2) to elimination (E2) products |
| Target Compound Data | >95:5 (SN2:E2 ratio) |
| Comparator Or Baseline | 4-iodo-1,1-diphenylbutan-1-ol (~85:15 SN2:E2 ratio) |
| Quantified Difference | ~10% reduction in elimination byproducts |
| Conditions | Reaction with secondary amines under basic reflux conditions |
Minimizing elimination byproducts simplifies downstream purification and ensures higher purity of the final active pharmaceutical ingredient.
Procuring the exact 4-carbon chain is non-negotiable for target efficacy. 4-Chloro-1,1-diphenylbutan-1-ol yields the precise diarylbutylamine scaffold required for M1/M4 muscarinic receptor antagonists, whereas substituting with a 3-carbon analog completely disrupts the structure-activity relationship [1].
| Evidence Dimension | Suitability for M1/M4 muscarinic receptor antagonist synthesis |
| Target Compound Data | Yields exact 4-carbon linker required for optimal binding |
| Comparator Or Baseline | 3-chloro-1,1-diphenylpropan-1-ol (yields 3-carbon linker) |
| Quantified Difference | 100% fidelity to the diphenidol scaffold |
| Conditions | Downstream API formulation and receptor affinity validation |
Maintaining the exact butyl chain length is mandatory for preserving the target drug's established efficacy and safety profile.
Driven by its amination efficiency and stability [1], this compound is the targeted precursor for the commercial-scale synthesis of diphenidol. Its pre-installed chloride leaving group allows for direct reaction with piperidine, streamlining the production of this critical antiemetic agent.
For research programs targeting M1-M5 muscarinic receptors, this compound provides the exact diaryl-butyl scaffold required for targeted receptor binding [1]. It serves as a versatile starting point for exploring novel secondary or tertiary amine substitutions while avoiding the elimination issues associated with iodo-analogs.
Also known as Diphenidol Impurity 3, this compound is essential for analytical laboratories conducting ICH-compliant impurity profiling [2]. Procuring the exact chemical standard enables accurate quantitation, limit of detection (LOD) establishment, and validation of HPLC-MS methods for pharmaceutical batch release.